2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H17BBrF3O3 and its molecular weight is 380.99 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The compound undergoes a process called catalytic protodeboronation, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The transformation of boronic esters into a range of functional groups provides access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the context of radical chemistry. It interacts with various enzymes and proteins, facilitating the formation of carbon-centered radical intermediates. These interactions are essential for the compound’s ability to participate in hydromethylation and other radical-based transformations . The compound’s trifluoromethoxy group enhances its reactivity, making it a valuable tool in the synthesis of complex organic molecules.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate radical intermediates can lead to the modulation of various cellular functions, including the activation or inhibition of specific signaling pathways . Additionally, its interactions with cellular proteins can result in changes in gene expression, further impacting cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through radical-mediated mechanisms. The compound’s bromomethyl group is particularly reactive, allowing it to form carbon-centered radicals that can participate in various chemical transformations . These radicals can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The trifluoromethoxy group further enhances the compound’s reactivity, making it a potent tool in radical chemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including pH and temperature . Studies have shown that the compound is only marginally stable in water, with its hydrolysis rate being significantly accelerated at physiological pH . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate specific biochemical reactions without causing significant adverse effects . At high doses, the compound’s reactivity can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that careful dosage control is essential for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to generate radical intermediates allows it to participate in hydromethylation and other radical-based transformations . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s trifluoromethoxy group plays a crucial role in enhancing its reactivity and facilitating its involvement in these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s bromomethyl and trifluoromethoxy groups play a significant role in determining its transport and distribution properties, affecting its overall activity and function within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by its structural properties and interactions with cellular components . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biochemical effects. These interactions can impact the compound’s activity and function, making it a valuable tool for studying subcellular processes and biochemical reactions.
Biological Activity
2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 957066-13-6) is a boron-containing compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C14H17BBrF3O3
- Molecular Weight : 380.99 g/mol
- Structure : The compound features a dioxaborolane core with a bromomethyl and trifluoromethoxy substituent on the phenyl ring.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of the boron atom and the bromomethyl group. Boron compounds have been shown to exhibit anti-cancer properties by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.
Key Mechanisms Include :
- Inhibition of Protein Kinases : Some studies suggest that boron-containing compounds can inhibit specific protein kinases involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Interaction with DNA : Potential interactions with DNA can disrupt replication and transcription processes.
Biological Activity Data
Case Studies
-
Antitumor Efficacy :
A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways through ROS generation. -
Enzyme Interaction :
Research indicated that this compound could effectively inhibit certain kinases implicated in tumor growth. The inhibition was characterized by a dose-dependent response, suggesting potential for therapeutic applications in targeted cancer therapies. -
Toxicological Assessment :
Toxicological studies revealed that while the compound shows promise in anticancer activity, it also exhibits cytotoxic effects on non-cancerous cells at higher concentrations. This highlights the need for careful dosage regulation in therapeutic settings.
Properties
IUPAC Name |
2-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrF3O3/c1-12(2)13(3,4)22-15(21-12)11-6-5-10(7-9(11)8-16)20-14(17,18)19/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXUOEJTOXQAMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660293 | |
Record name | 2-[2-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-13-6 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957066-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the bromine atom in the structure of 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, particularly in the context of the research presented?
A1: The research article focuses on developing an efficient continuous-flow photo-bromination method using N-bromosuccinimide []. While the specific synthesis of this compound is not detailed, the presence of the bromine atom suggests that this compound could be synthesized or modified using the described method. The bromine atom, specifically its position on a methyl group (bromomethyl), makes it a potential site for further chemical transformations. This is because alkyl bromides are versatile intermediates in organic synthesis and can undergo various reactions, such as nucleophilic substitutions, eliminations, and metal-catalyzed couplings. Therefore, the described continuous-flow photo-bromination method could be a valuable tool for synthesizing a range of compounds, including potentially valuable precursors like this compound, for medicinal chemistry and materials science applications.
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